4-Chloropicolinic Acid
Overview
Description
4-Chloropicolinic Acid, also known as 4-Chloropyridine-2-carboxylic Acid, is a chemical compound with the formula C₆H₄ClNO₂ . It has a molecular weight of 157.56 g/mol .
Synthesis Analysis
The synthesis of 4-Chloropicolinic Acid involves heating a mixture of the acid and thionyl chloride at 80°C for 2 hours. The reaction mixture is then cooled to room temperature and concentrated in vacuo. The residue is treated with an ammonia in MeOH solution in an ice bath, and the reaction mixture is stirred for 15 minutes. The ice bath is then removed, and the reaction is warmed to room temperature and stirred for 3 hours .
Molecular Structure Analysis
The molecular structure of 4-Chloropicolinic Acid consists of 10 heavy atoms and 6 aromatic heavy atoms. It has 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloropicolinic Acid are typically fast, complete, and specific. Only the compound of interest should react with the titrant .
Physical And Chemical Properties Analysis
4-Chloropicolinic Acid is a solid at 20°C. It has a melting point of 188-190°C and is stored at ambient temperature . It has a molar refractivity of 36.21 and a topological polar surface area (TPSA) of 50.19 Ų .
Scientific Research Applications
Agriculture: Use as a Nitrification Inhibitor
Scientific Field
Agriculture Application Summary 4-Chloropicolinic Acid is used in agriculture as a nitrification inhibitor. It helps to manage nitrogen losses from agricultural fields, which can enhance nitrogen-use efficiency and reduce the emission of greenhouse gases. Methods of Application :
Pharmaceuticals: Intermediate in Drug Synthesis
Scientific Field
Pharmaceuticals Application Summary In the pharmaceutical industry, 4-Chloropicolinic Acid serves as an intermediate in the synthesis of various drugs. Methods of Application :
Chemical Synthesis: Precursor for Organic Compounds
Scientific Field
Chemical Engineering Application Summary 4-Chloropicolinic Acid is a precursor in the synthesis of complex organic compounds. Methods of Application :
Biotechnology: Molecular Modeling and Simulation
Scientific Field
Biotechnology Application Summary This compound is used in biotechnology for molecular modeling and simulation purposes. Methods of Application :
Materials Science: Development of New Materials
Scientific Field
Materials Science Application Summary 4-Chloropicolinic Acid is involved in the development of new materials through its chemical properties. Methods of Application :
Environmental Science: Pollution Control
Scientific Field
Environmental Science Application Summary It’s used in environmental science as part of pollution control strategies. Methods of Application :
This analysis provides a detailed look at the diverse applications of 4-Chloropicolinic Acid across various scientific fields, highlighting its importance and versatility as a chemical compound. Each application utilizes the compound in unique ways, leading to significant advancements and results in each respective field.
Analytical Chemistry: Chromatography
Scientific Field
Analytical Chemistry Application Summary 4-Chloropicolinic Acid is used in chromatography as a standard for calibrating equipment and validating methods. Methods of Application :
Catalysis: Ligand in Catalytic Reactions
Scientific Field
Chemistry Application Summary It acts as a ligand in catalytic reactions, influencing reaction rates and selectivity. Methods of Application :
Nanotechnology: Synthesis of Nanomaterials
Scientific Field
Nanotechnology Application Summary In nanotechnology, 4-Chloropicolinic Acid is used in the synthesis of nanomaterials due to its reactive properties. Methods of Application :
Environmental Chemistry: Degradation of Pollutants
Scientific Field
Environmental Chemistry Application Summary This compound is utilized in the degradation of environmental pollutants through chemical reactions. Methods of Application :
Molecular Biology: DNA Interaction Studies
Scientific Field
Molecular Biology Application Summary 4-Chloropicolinic Acid is used in molecular biology for studying interactions with DNA. Methods of Application :
- DNA Binding Insights : Provides insights into the binding affinity and interaction mechanisms with DNA .
Synthetic Organic Chemistry: Building Block for Heterocycles
Scientific Field
Synthetic Organic Chemistry Application Summary It serves as a building block for the synthesis of various heterocyclic compounds. Methods of Application :
- Heterocyclic Compounds : Successful synthesis of diverse heterocyclic structures with potential applications in drugs and materials .
These additional applications further demonstrate the versatility of 4-Chloropicolinic Acid in scientific research, contributing to advancements across a broad spectrum of fields. Each application leverages the unique chemical properties of the compound to achieve specific research goals and outcomes.
Organic Electronics: Semiconductors
Scientific Field
Organic Electronics Application Summary 4-Chloropicolinic Acid is used in the field of organic electronics, particularly in the development of organic semiconductors. Methods of Application :
- Electronic Performance : Contributes to the efficiency and stability of organic electronic devices .
Food Science: Preservation Research
Scientific Field
Food Science Application Summary This compound is explored for its potential use in food preservation techniques. Methods of Application :
Computational Chemistry: Drug Design
Scientific Field
Computational Chemistry Application Summary In drug design, 4-Chloropicolinic Acid is used for computational modeling of drug-receptor interactions. Methods of Application :
Polymer Science: Polymer Additives
Scientific Field
Polymer Science Application Summary It serves as an additive in the synthesis of specialized polymers. Methods of Application :
Electrochemistry: Corrosion Inhibition
Scientific Field
Electrochemistry Application Summary 4-Chloropicolinic Acid is investigated for its role as a corrosion inhibitor in various industrial applications. Methods of Application :
Cosmetics: Active Ingredient Research
Scientific Field
Cosmetics Application Summary This acid is studied as an active ingredient in cosmetic formulations. Methods of Application :
Safety And Hazards
Future Directions
4-Chloropicolinic Acid is an important intermediate for the synthesis of many biologically active compounds . It has potential applications in the development of new drugs and treatments, making it a subject of ongoing research .
Relevant Papers
Several papers have been published on the synthesis and applications of 4-Chloropicolinic Acid. For instance, one study synthesized ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for many biologically active compounds, from 2-picolinic acid . Another paper discussed the synthesis of 33 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which have shown good inhibitory effects .
properties
IUPAC Name |
4-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYRMGMVLMQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282514 | |
Record name | 4-Chloropicolinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropicolinic Acid | |
CAS RN |
5470-22-4 | |
Record name | 5470-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloropicolinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropicolinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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